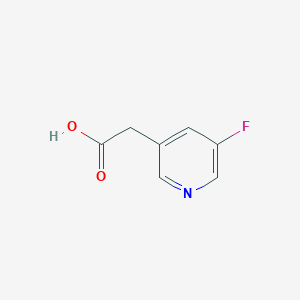

2-(5-Fluoropyridin-3-yl)acetic acid

Beschreibung

An Overview of Fluorinated Pyridine (B92270) Derivatives in Academic Contexts

Fluorinated pyridine derivatives are a class of compounds that have seen a surge in interest within academic and industrial research. This is due to the unique combination of the pyridine core's inherent properties and the significant impact of fluorine substitution on a molecule's physicochemical and biological characteristics.

The pyridine ring is a fundamental heterocyclic scaffold found in a vast number of pharmaceutical agents and biologically active compounds. myskinrecipes.comnih.gov Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets like enzymes and receptors. glpbio.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for solubility and target engagement. glpbio.com This versatility has led to the incorporation of the pyridine moiety into a wide array of drugs, including those for treating tuberculosis, HIV/AIDS, cancer, and hypertension. myskinrecipes.commdpi.com The structural rigidity and aromatic nature of the pyridine ring also provide a stable framework for the precise spatial arrangement of functional groups necessary for pharmacological activity. nih.gov

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's drug-like properties. chemscene.com Fluorine is the most electronegative element, and its substitution can profoundly alter a molecule's electronic properties, pKa, and metabolic stability. chemscene.comresearchgate.net The replacement of a hydrogen atom with a fluorine atom, which is of a comparable size, can lead to improved binding affinity to target proteins through the formation of favorable electrostatic interactions. chemscene.com Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability. chemscene.comresearchgate.net This strategic use of fluorine has been instrumental in the development of numerous successful drugs.

Historical Perspective of Pyridylacetic Acid Compounds in Research

Pyridylacetic acid and its derivatives are a class of compounds that have been historically recognized for their utility as intermediates in organic synthesis. sigmaaldrich.com Research into these compounds has been driven by their appearance in natural products and their utility as precursors for more complex molecules. sigmaaldrich.com Methodologies for the synthesis of pyridylacetic acid derivatives have evolved, with recent developments focusing on more efficient and versatile three-component synthesis approaches. bldpharm.comsigmaaldrich.com These advances have made a wider range of substituted pyridylacetic acids more accessible for research and development in pharmaceuticals and agrochemicals. The core structure, featuring a carboxylic acid group attached to a pyridine ring via a methylene (B1212753) bridge, provides a versatile handle for further chemical modifications.

Current Research Landscape and Future Directions for 2-(5-Fluoropyridin-3-yl)acetic Acid

This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules. myskinrecipes.com Its structure, which combines the features of a fluorinated pyridine with an acetic acid side chain, makes it a valuable building block for drug discovery programs. myskinrecipes.com Current research indicates its use in the preparation of compounds targeting central nervous system disorders. myskinrecipes.com The fluoropyridine moiety is often incorporated into drug candidates to enhance metabolic stability and binding affinity. myskinrecipes.com

The future directions for research involving this compound are likely to expand into the development of novel agrochemicals, such as pesticides and herbicides, and into the field of materials science for the creation of advanced organic materials with specific electronic or optical properties. myskinrecipes.com As synthetic methodologies continue to advance, the availability and application of this and similar fluorinated building blocks are expected to grow, further solidifying the role of fluorinated pyridines in the development of new technologies and therapeutics.

Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 38129-24-7 |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-fluoropyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNYDJMSNJBNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694925 | |

| Record name | (5-Fluoropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38129-24-7 | |

| Record name | (5-Fluoropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Biological Activity and Pharmacological Potential of 2 5 Fluoropyridin 3 Yl Acetic Acid Derivatives

Anticancer and Antiproliferative Applications

The search for novel anticancer agents has led to the exploration of a wide range of heterocyclic compounds, including those containing a pyridine (B92270) or pyrimidine (B1678525) ring. The inclusion of fluorine atoms in these molecules can enhance their pharmacological properties, making them promising candidates for cancer therapy. nih.gov

Derivatives containing a fluorinated pyrimidine ring, which is structurally related to the fluoropyridine moiety of 2-(5-fluoropyridin-3-yl)acetic acid, have shown significant cytotoxic activity. For instance, two series of 4-chlorophenyl N-alkyl phosphoramidates of 5-fluoro-2'-deoxyuridine (B1346552) were synthesized and evaluated against several human cancer cell lines, including cervical (HeLa), breast (MCF-7), and liver (HepG2) cancer cells. researchgate.net Several of these compounds displayed remarkable activity, in some cases exceeding that of the parent compound, 5-fluoro-2'-deoxyuridine. researchgate.net

Another relevant area of research is the development of conjugates for targeted drug delivery. Xylan-5-fluorouracil-1-acetic acid conjugates have been synthesized as prodrugs for colon-specific cancer treatment. These conjugates demonstrated enhanced cytotoxicity against human colorectal cancer cell lines (HTC-15 and HT-29) compared to the free drug. This approach highlights the potential of using an acetic acid linker, similar to the one in the parent compound, to create targeted anticancer therapies.

Furthermore, broader studies on pyridine derivatives have established their potential as anticancer agents by targeting various pathways, including kinase inhibition and disruption of tubulin polymerization. researchgate.net For example, certain 5-chloro-indole-2-carboxylate derivatives have shown potent antiproliferative activity with GI50 values as low as 29 nM against tested cancer cell lines. nih.gov While not direct derivatives, these findings support the investigation of the this compound scaffold in the design of new antiproliferative agents.

Table 4: Anticancer and Antiproliferative Activity of Related Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Finding | Reference |

| 5-fluoro-2'-deoxyuridine phosphoramidates | HeLa, KB, MCF-7, HepG2, 143B | Remarkable cytotoxic activity, higher than the parent nucleoside | researchgate.net |

| Xylan-5-fluorouracil-1-acetic acid conjugates | HTC-15, HT-29 (colorectal) | More cytotoxic than the free drug | |

| 5-chloro-indole-2-carboxylate derivatives | Various | Potent antiproliferative activity (GI50 = 29 nM to 78 nM) | nih.gov |

This table is interactive. Sort columns by clicking on the headers.

Anti-inflammatory Properties

Chronic inflammation is a key factor in the development of numerous diseases. The development of novel anti-inflammatory agents is therefore a significant area of research. Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound align with this class, suggesting inherent anti-inflammatory potential.

Research into related structures supports this hypothesis. A synthesized molecule incorporating a nicotinoyl (pyridine) moiety into a thiazolidin-4-one ring exhibited significant anti-inflammatory activity in both acute and chronic inflammation models, with efficacy comparable to ibuprofen. Furthermore, a wide range of fluorinated heterocyclic compounds are recognized for their therapeutic activities, including anti-inflammatory effects. nih.gov For instance, certain 5-fluoroindazole derivatives are being explored as inhibitors of kinases involved in inflammatory diseases. nih.gov While direct studies on this compound derivatives are limited, the established anti-inflammatory profile of structurally related pyridine compounds and other fluorinated heterocycles suggests a promising avenue for investigation. nih.gov

Antiviral Activities, including HIV Replication Inhibition

The search for novel antiviral agents remains a critical endeavor in medicinal chemistry. Fluorinated nucleoside and non-nucleoside analogues have played a significant role in the development of antiviral therapies, particularly against the Human Immunodeficiency Virus (HIV).

Anti-diabetic Potential and Related Mechanisms

There is currently no publicly available research data on the anti-diabetic potential or the related mechanisms of action for derivatives of this compound. Searches for studies investigating these compounds as GPR40 agonists or their effects on glucose-dependent insulin (B600854) secretion did not yield any relevant results.

Other Reported Biological Activities (e.g., Antioxidant, Analgesic, Antileishmanial)

Similarly, no published studies were found that have evaluated derivatives of this compound for their antioxidant, analgesic, or antileishmanial properties. While research exists on other heterocyclic compounds for these activities, there is a specific lack of information regarding derivatives of the this compound scaffold.

Iv. Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Key Structural Features for Biological Potency

The biological efficacy of compounds derived from 2-(5-Fluoropyridin-3-yl)acetic acid is contingent on several key structural motifs that dictate their interaction with biological targets. SAR studies have been pivotal in delineating these critical molecular features.

The pyridine (B92270) ring acts as a fundamental scaffold, and its substitution pattern is a primary determinant of activity. The aromatic and electron-deficient nature of the pyridine ring facilitates crucial interactions such as π-π stacking and hydrogen bonding with target proteins, which can enhance binding affinity. nih.gov

The acetic acid side chain at the 3-position of the pyridine ring is frequently an indispensable feature for potent biological activity. The carboxylic acid group, typically ionized at physiological pH, often serves as a key anchoring point, forming strong ionic and hydrogen bond interactions with amino acid residues within the active site of an enzyme or receptor. nih.govresearchgate.net For instance, in related pyridine-3-carboxylic acid derivatives, the carboxylic group is known to form hydrogen bonds with residues like Serine 188. researchgate.net

The linker connecting the acidic moiety to the pyridine scaffold, in this case, a methylene (B1212753) (-CH2-) group, is also significant. Its length and flexibility are crucial for correctly positioning the carboxylic acid group to engage with its binding partners in the target protein.

These core features are summarized in the table below, highlighting their roles in biological activity.

| Key Structural Feature | Role in Biological Potency | Typical Interactions |

| Pyridine Ring | Core scaffold for substituent orientation | π-π stacking, Hydrogen bonding |

| Acetic Acid Moiety | Primary binding anchor | Ionic interactions, Hydrogen bonding |

| Linker Group | Positions the acidic moiety correctly | Influences conformational freedom |

| Fluorine Atom | Modulates electronic properties and binding | Dipole-dipole, Hydrogen bonding |

Impact of Fluorine Position and Substitution Patterns on Activity

The incorporation of a fluorine atom into the pyridine ring is a critical design element, with its position having a substantial impact on the molecule's biological activity. Fluorine's high electronegativity can significantly alter the electronic landscape of the pyridine ring. acs.org This modification can influence the compound's pKa, dipole moment, and potential for hydrogen bonding, all of which are crucial for target interaction. nih.gov

The substitution of hydrogen with fluorine on a pyridine ring introduces new molecular orbitals, which can enhance the stability of the ring system. nih.gov While the specific SAR for this compound is target-dependent, the 5-position for the fluoro group is often found in potent bioactive molecules. This specific placement can lead to favorable interactions with the target protein that are not achieved when the fluorine is at other positions (e.g., 2, 4, or 6). For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine, highlighting the increased reactivity imparted by the fluorine atom which can translate to stronger interactions in a biological context. acs.org

Beyond the single fluorine atom, further substitutions on the pyridine ring are explored to optimize activity. Studies on related aryl acetamide (B32628) compounds show a preference for electron-withdrawing groups, which often enhance potency. nih.gov For example, the strategic addition of further fluorine atoms or other halogen groups can lead to synergistic effects, significantly improving biological efficacy. nih.gov

The following table illustrates how different substitution patterns on a phenyl ring (as an analogue for the pyridine ring) can affect biological activity in a series of related inhibitors.

Table: Effect of Phenyl Ring Substitution on Inhibitor Potency (Illustrative Example)

| Compound | Substitution Pattern | Relative Potency (EC50) |

|---|---|---|

| Analog 1 | 3,5-dichloro | 1.2 µM |

| Analog 2 | 3-chloro, 5-fluoro | Similar to Analog 1 |

| Analog 3 | 3,5-difluoro | 5-fold decrease vs Analog 1 |

| Analog 4 | 3,5-difluoro, 4-fluoro | Potency restored (similar to Analog 1) |

Data derived from SAR studies on triazolopyridazines, demonstrating the nuanced effects of halogen substitution patterns. nih.gov

Influence of Carboxylic Acid Moiety and its Modifications

The carboxylic acid group of this compound is a pivotal functional group, often essential for its biological function. nih.govrsc.org This acidic moiety can coordinate with metal ions in enzyme active sites and provides a center for strong hydrogen bonding and ionic interactions, anchoring the molecule to its biological target. nih.gov The importance of this group is highlighted by the fact that its removal or modification, for instance by converting it to an ester or amide, often leads to a significant reduction or complete loss of activity. researchgate.net

Despite its importance for binding, the carboxylic acid group can sometimes confer undesirable pharmacokinetic properties, such as poor membrane permeability or rapid metabolism. In drug design, this challenge is often addressed by replacing the carboxylic acid with a bioisostere . A bioisostere is a different functional group that retains the key biological activity of the original group but has a modified physicochemical profile.

Common bioisosteres for the carboxylic acid group include:

Tetrazoles: These are acidic and can mimic the charge distribution and hydrogen bonding capabilities of a carboxylate.

Hydroxamic acids: These can also act as metal chelators and form key hydrogen bonds.

Acylsulfonamides: These maintain an acidic proton and can participate in similar interactions.

Computational Chemistry and Molecular Docking

Computational techniques are powerful tools for investigating the interactions between this compound and its biological targets at a molecular level, providing insights that guide the design of more potent and selective analogs. nih.govnih.govccspublishing.org.cn

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This technique allows researchers to visualize potential binding modes and identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov

For a molecule like this compound, docking simulations can predict how the carboxylate group interacts with positively charged or polar residues (e.g., Arginine, Lysine) in the active site, while the fluoropyridine ring may engage in π-stacking with aromatic residues like Phenylalanine or Tyrosine. researchgate.net Validating these predicted binding modes against experimental data for a series of analogs helps to build robust SAR models that can be used to prioritize the synthesis of new compounds. nih.govccspublishing.org.cn

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. rsc.orgnih.gov In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are described by various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). ccspublishing.org.cn These models generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govresearchgate.net

Electrostatic potential maps visualize the charge distribution on the molecule's surface. For this compound, these maps would show a region of high negative potential around the carboxylic acid, confirming its role as a hydrogen bond acceptor or ionic interaction site. The map would also illustrate how the electronegative fluorine atom influences the charge distribution on the pyridine ring.

Table: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Information Provided | Relevance to Drug Design |

|---|---|---|

| Steric (e.g., CoMFA) | Size and shape of the molecule | Optimizing fit within the binding pocket |

| Electrostatic (e.g., CoMFA) | Distribution of partial charges | Identifying key polar and ionic interactions |

| Hydrophobic (e.g., CoMSIA) | Affinity for non-polar environments | Guiding modifications to improve membrane permeability and hydrophobic interactions |

| H-Bond Donor/Acceptor | Potential for hydrogen bonding | Highlighting key interactions for binding affinity |

Optimization Strategies for Enhanced Efficacy and Selectivity

The insights gleaned from SAR and computational studies are integrated into optimization strategies to design new analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.govccspublishing.org.cn

A primary strategy involves substituent modification . Guided by SAR and QSAR models, chemists can introduce different functional groups at various positions on the pyridine ring. For example, if a QSAR model indicates that a bulky, hydrophobic group is favored at a certain position, various alkyl or aryl groups might be synthesized and tested to enhance hydrophobic interactions within the target's binding pocket. acs.org

Scaffold hopping is another advanced strategy where the core pyridine ring might be replaced with a different heterocyclic system that maintains the crucial spatial arrangement of the key interacting groups (the carboxylic acid and the fluorine atom). This can lead to novel chemical series with improved properties.

Linker modification can also be employed. Varying the length, rigidity, or polarity of the methylene linker between the ring and the acid can fine-tune the compound's geometry, leading to a more optimal fit with the target protein.

Finally, bioisosteric replacement of the carboxylic acid, as discussed previously, is a key strategy to improve "drug-like" properties. The goal of these iterative cycles of design, synthesis, and testing is to develop a preclinical candidate that not only binds with high affinity and selectivity to its target but also possesses the necessary absorption, distribution, metabolism, and excretion (ADME) properties for in vivo efficacy. nih.govccspublishing.org.cnacs.org

V. Preclinical and Mechanistic Investigations

In Vitro Studies

Enzyme Inhibition Assays

No data is available in the public domain regarding the inhibitory activity of 2-(5-Fluoropyridin-3-yl)acetic acid against any specific enzymes.

Cell-Based Assays (e.g., Cytotoxicity, Biofilm Formation)

There are no published studies detailing the cytotoxic effects of this compound on cell lines or its ability to inhibit or promote biofilm formation in microorganisms.

Mechanistic Studies on Cellular Pathways

No research has been published that elucidates the impact of this compound on any cellular pathways.

Potential for Drug Resistance Development

There is no information available concerning the potential for microorganisms or cancer cells to develop resistance to this compound.

Vi. Potential Therapeutic Applications and Future Research Directions

Development as Novel Antimicrobial Agents

Derivatives of 2-(5-Fluoropyridin-3-yl)acetic acid have shown promise in the development of new antimicrobial agents, particularly against Gram-positive bacteria. nih.govnih.gov A notable area of research involves the synthesis of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.gov Oxazolidinones are a class of synthetic antibacterial drugs known for their unique mechanism of inhibiting bacterial protein synthesis at an early stage, which helps in preventing cross-resistance with other antibiotic classes. nih.govnih.gov

In one study, a series of these derivatives were designed and synthesized, demonstrating significant antibacterial activity against a panel of seven drug-sensitive and four drug-resistant Gram-positive bacterial strains. nih.gov Notably, one compound from this series exhibited an eight-fold stronger inhibitory effect than linezolid, a clinically used oxazolidinone antibiotic, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov Further investigations revealed that these compounds could also inhibit the formation of bacterial biofilms, a key factor in persistent infections. nih.govnih.gov Molecular docking studies suggest that these compounds bind effectively to the bacterial ribosome, which is consistent with the mechanism of action for oxazolidinones. nih.govnih.gov The introduction of a fluorine atom into the pyridine (B92270) ring was found to be crucial for enhancing the antibacterial activity of these derivatives. nih.gov

Interactive Data Table: Antimicrobial Activity of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives

| Compound/Drug | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Biofilm Inhibition |

| Derivative 7j | Gram-positive strains | 0.25 | Yes |

| Linezolid | Gram-positive strains | 2.0 | Not specified |

| Derivative 21d | S. pneumoniae (ATCC 49619) | Similar to Linezolid | Yes, concentration-dependent |

Data sourced from studies on novel oxazolidinone derivatives. nih.govnih.gov

Prospects in Oncology

The structural motif of fluoropyridine acetic acid has also been explored in the context of oncology. While direct studies on this compound in cancer are limited, related fluorinated compounds have shown potential as anticancer agents. For instance, 5-fluoroindole-3-acetic acid, a structurally similar compound, has been investigated as a prodrug for targeted cancer therapy. nih.gov This prodrug can be activated by peroxidases, enzymes that are sometimes delivered to tumor sites, to form cytotoxic products that kill cancer cells. nih.gov

Furthermore, the targeted delivery of 5-fluorouracil-1-acetic acid (5-FA), a derivative of the common chemotherapy drug 5-fluorouracil, to cancer cells overexpressing the epidermal growth factor receptor (EGFR) has been successfully demonstrated using virus-like nanoparticles. nih.gov This approach highlights the potential of using acetic acid-modified fluorinated heterocycles in targeted cancer therapies to reduce systemic toxicity. The core idea is to enhance the efficacy of chemotherapeutic agents by ensuring they are delivered specifically to cancer cells. nih.gov

Role as Pharmaceutical Intermediates and Building Blocks

This compound and its isomers are valuable intermediates in the synthesis of more complex and biologically active molecules. glpbio.comevitachem.com The fluoropyridine moiety is a common feature in many modern pharmaceuticals. For example, Lemborexant, a dual orexin (B13118510) receptor antagonist used for the treatment of insomnia, contains a 5-fluoropyridine group that is crucial for its high in vitro binding affinity and favorable pharmacological profile. mdpi.com The synthesis of such drugs often involves the use of fluorinated pyridine building blocks. mdpi.com

The versatility of fluorinated pyridines as building blocks stems from the unique properties imparted by the fluorine atom, including increased metabolic stability and altered electronic properties that can enhance drug-target interactions. st-andrews.ac.ukresearchgate.net These building blocks are utilized in the synthesis of a wide array of pharmaceutical agents, including those targeting various diseases. evitachem.com The development of efficient synthetic routes to access these fluorinated intermediates is an active area of research in medicinal chemistry. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-(5-Fluoropyridin-3-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis of fluoropyridinyl acetic acid derivatives often involves regioselective halogenation and subsequent functionalization. A validated approach for analogous compounds (e.g., brominated phenylacetic acids) employs bromination of precursor acids in acetic acid, followed by purification via crystallization . For this compound, fluorination can be achieved using fluorinating agents (e.g., Selectfluor®) under inert conditions. Optimization includes:

- Temperature control : Maintain 0–5°C during fluorination to minimize side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility.

- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Based on safety data for structurally similar pyridine derivatives:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation exposure (classified as Acute Toxicity Category 4 for inhalation) .

- Spill management : Absorb with inert material (e.g., sand) and dispose via hazardous waste channels .

Q. How can purity and structural integrity of this compound be confirmed post-synthesis?

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Retention time ~6.2 min .

- NMR : Key signals:

Advanced Research Questions

Q. What challenges arise in crystallographic characterization of this compound, and how can they be addressed?

Fluorine’s electron-withdrawing nature distorts bond angles and complicates crystal packing. Key strategies:

- Data collection : Use high-resolution synchrotron X-ray sources to resolve weak fluorine scattering.

- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding analysis. The molecule likely forms centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif) .

- Software : Pair SHELX with ORTEP-3 for visualization of thermal ellipsoids and intermolecular interactions .

Q. How do substituents on the pyridine ring (e.g., fluoro vs. chloro) influence the compound’s electronic properties and reactivity?

Comparative analysis with 2-(5-chloropyridin-3-yl)acetic acid reveals:

| Substituent | Electron Effect | C–C–C Angle (Pyridine Ring) | pKa (COOH) |

|---|---|---|---|

| –F | Strong σ-withdrawing | 121.5° | ~2.8 |

| –Cl | Moderate withdrawing | 118.4° | ~2.5 |

| Fluorine increases acidity due to inductive effects, enhancing hydrogen-bonding capacity in biological systems . |

Q. What methodologies are suitable for analyzing discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., enzyme inhibition) may arise from:

- Solvent effects : DMSO >1% can denature proteins; use low concentrations (<0.1%) .

- Assay interference : Fluorine’s electronegativity may quench fluorescence signals; validate via LC-MS/MS.

- Statistical rigor : Apply Grubbs’ test to identify outliers and repeat assays in triplicate .

Methodological Notes

- Spectral Data : Always include internal standards (e.g., TMS for NMR) and calibrate instruments using certified reference materials.

- Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) for peer validation .

- Safety Compliance : Adhere to EC 1907/2006 and CLP regulations for hazard communication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.